{Bicyclo[2.2.2]octan-2-yl}methanethiol
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Overview
Description
{Bicyclo[2.2.2]octan-2-yl}methanethiol is a unique organic compound characterized by its bicyclic structure. This compound features a bicyclo[2.2.2]octane framework with a methanethiol group attached to the second carbon atom. The bicyclo[2.2.2]octane structure is known for its rigidity and stability, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[2.2.2]octan-2-yl}methanethiol typically involves the Diels-Alder reaction, followed by ring-closing metathesis. The Diels-Alder reaction is a cycloaddition reaction between a conjugated diene and a substituted alkene, forming the bicyclo[2.2.2]octane core. Subsequent functionalization introduces the methanethiol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[2.2.2]octan-2-yl}methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbons.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{Bicyclo[2.2.2]octan-2-yl}methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug design.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of {Bicyclo[2.2.2]octan-2-yl}methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to various biological effects. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: Similar bicyclic structure but lacks the methanethiol group.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring size and structure.
Norbornane: A bicyclic compound with a different bridge arrangement.
Uniqueness
{Bicyclo[2.2.2]octan-2-yl}methanethiol is unique due to its combination of a rigid bicyclic structure and a reactive thiol group. This combination provides distinct chemical reactivity and potential for various applications in research and industry .
Properties
Molecular Formula |
C9H16S |
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Molecular Weight |
156.29 g/mol |
IUPAC Name |
2-bicyclo[2.2.2]octanylmethanethiol |
InChI |
InChI=1S/C9H16S/c10-6-9-5-7-1-3-8(9)4-2-7/h7-10H,1-6H2 |
InChI Key |
PUHFFRZYQXRODL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2CS |
Origin of Product |
United States |
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